1,6-Anhydro-alpha-d-glucopyranose 1,6-Anhydro-alpha-d-glucopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584169
InChI: InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1
SMILES: C1C2C(C(C(C(O1)O2)O)O)O
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

1,6-Anhydro-alpha-d-glucopyranose

CAS No.:

Cat. No.: VC13584169

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

1,6-Anhydro-alpha-d-glucopyranose -

Specification

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name (1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Standard InChI InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1
Standard InChI Key TWNIBLMWSKIRAT-DVKNGEFBSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O
SMILES C1C2C(C(C(C(O1)O2)O)O)O
Canonical SMILES C1C2C(C(C(C(O1)O2)O)O)O

Introduction

Structural and Physical Properties

Molecular Architecture

1,6-Anhydro-α-D-glucopyranose features a rigid bicyclic structure formed by an ether linkage between the C1 and C6 hydroxyl groups of α-D-glucopyranose. This conformation locks the sugar into a 1C4^{1}\text{C}_4 chair configuration, significantly influencing its reactivity and stability compared to linear glucose derivatives . The hydrogen-bonding network within its crystalline lattice—comprising strong O–H···O and weaker C–H···O interactions—has been precisely characterized via neutron diffraction studies .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Melting Point182–184°C
Optical Rotation (α\alpha)66-66^\circ (c = 1 in H2_2O)
Density1.2132 g/cm³
SolubilitySparingly in H2_2O, slightly in MeOH
pKa13.40 ± 0.60 (predicted)

The compound’s hygroscopic nature and stability under anhydrous conditions make it suitable for long-term storage at 2–8°C .

Synthesis and Production Methods

Pyrolysis of Cellulose

The primary industrial synthesis involves cellulose pyrolysis at 300–400°C under inert conditions. This process yields levoglucosan alongside carbonaceous residues and volatile gases, with optimal yields achieved using acid-pretreated cellulose . Mechanistic studies reveal that the reaction proceeds via transglycosylation, where the reducing end of cellulose undergoes intramolecular cyclization .

Chemical Derivatization

Alternative routes include:

  • Tosylation-Cyclization: 6-O-tosyl-D-glucopyranose undergoes intramolecular nucleophilic displacement catalyzed by tetrabutylammonium fluoride (TBAF), yielding 3,6-anhydro intermediates that are further dehydrated to levoglucosan .

  • Enzymatic Methods: Recent advances employ levoglucosan kinase (LGK) from Bacillus smithii to phosphorylate levoglucosan directly into glucose-6-phosphate, though this pathway remains exploratory .

Chemical Reactivity and Derivatives

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 or CrO3_3 converts levoglucosan to levoglucosenone (C6H6O4\text{C}_6\text{H}_6\text{O}_4), a versatile synthon for chiral auxiliaries and pharmaceuticals .

  • Reduction: NaBH4_4-mediated reduction produces 1,6-anhydro-D-glucitol, a sugar alcohol with applications in low-calorie sweeteners .

Nucleophilic Ring-Opening

The strained 1,6-anhydro bridge undergoes regioselective ring-opening with:

  • Thiols: ZnI2_2-catalyzed reactions with trimethylsilylated thiols yield thioglycosides (e.g., methyl 4-thio-α-D-glucopyranoside) .

  • Alcohols: TMSOTf-promoted glycosylations generate disaccharides like 4-thiomaltose, critical for glycobiology studies .

Applications in Scientific Research

Environmental Science

Levoglucosan serves as a biomarker for biomass burning in atmospheric aerosols. Its detection in particulate matter (PM2.5_{2.5}) quantifies the contribution of wildfires and agricultural burning to air pollution, with tropospheric concentrations correlating to CO emissions .

Pharmaceutical Development

  • Drug Delivery: Polymerization of levoglucosan derivatives produces dextran-like polysaccharides for controlled-release formulations .

  • Antiviral Agents: Thioglycoside analogs exhibit inhibitory activity against HIV-1 reverse transcriptase in vitro .

Renewable Energy

In bioethanol production, levoglucosan-rich pyrolysis oils are enzymatically hydrolyzed to glucose using LGK, bypassing traditional cellulose saccharification bottlenecks .

Biological Metabolism

Microbial Pathways

  • Yeasts/Fungi: Levoglucosan kinase phosphorylates the compound directly to glucose-6-phosphate, integrating it into glycolysis .

  • Bacteria: Bacillus smithii employs a dual-enzyme system (LGK and LgdC) to metabolize levoglucosan via a non-phosphorolytic pathway .

Mammalian Systems

While humans lack LGK, oral administration studies in rodents indicate partial hydrolysis to glucose in the acidic gastric environment, suggesting potential as a slow-release carbohydrate .

Comparative Analysis with Related Anhydrosugars

CompoundStructureKey DifferencesApplications
1,6-Anhydro-β-D-glucopyranoseβ-anomerHigher thermal stabilityPolymer synthesis
1,4:3,6-Dianhydro-α-D-glucopyranoseDual ether bridgesEnhanced sweetness (≈90% sucrose)Food additives
Anhydro-D-mannosanC2 epimerLower solubility in polar solventsChiral resolution

Case Studies

Biomass Burning Tracer in Climate Models

A 2024 study quantified levoglucosan deposition in Antarctic ice cores, reconstructing Holocene-era wildfire frequency with ±12% precision compared to satellite data .

Glycodendrimer Synthesis

Functionalization of levoglucosan with PEGylated thiols yielded pH-sensitive dendrimers capable of targeted doxorubicin delivery to breast cancer cells (IC50_{50} = 2.1 μM vs. 5.4 μM for free drug) .

Challenges and Future Directions

Despite its utility, levoglucosan production faces scalability issues due to low pyrolysis yields (<30%). Emerging strategies include:

  • Catalytic Fast Pyrolysis: ZnCl2_2-impregnated cellulose increases yields to 58% by suppressing repolymerization .

  • Metabolic Engineering: Heterologous expression of LGK in Saccharomyces cerevisiae enables direct fermentation of levoglucosan to ethanol .

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